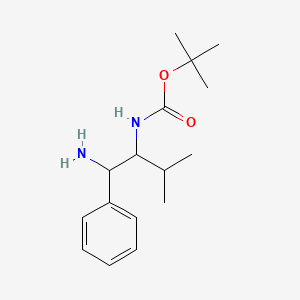

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The IUPAC name follows a hierarchical substitution pattern:

- Parent chain : Butan-2-yl (four-carbon chain with functional groups at position 2).

- Substituents :

- 1-Amino : Primary amine (-NH₂) at position 1.

- 3-Methyl : Methyl branch (-CH₃) at position 3.

- 1-Phenyl : Aromatic ring (-C₆H₅) at position 1.

- tert-Butyl carbamate : Protective group (Boc) at the amine via a carbamate linkage.

The full name derives as tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate , prioritizing carbamate as the principal functional group.

Key Structural Features:

Alternative Naming Conventions in Chemical Literature

Non-IUPAC variants often emphasize functional roles (e.g., "Boc-protected") or topological features (e.g., "β-methylphenethylamine derivative").

Registry Numbers and Database Identifiers

Database Accessibility:

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h6-11,13-14H,17H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMJVFSLVVNKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an amine solution and stirring at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. Its removal under acidic conditions is a critical reaction for exposing the free amine.

Key Notes :

-

The Boc group is stable under basic conditions but labile in acidic environments.

-

Deprotection typically occurs at room temperature, minimizing side reactions .

Reactivity of the Free Amine Group

After Boc removal, the exposed primary amine participates in diverse reactions:

Acylation Reactions

The free amine reacts with acylating agents to form amides or ureas.

| Reagent | Product | Application |

|---|---|---|

| Acetic anhydride | N-Acetyl derivative | Stabilization of amine for further functionalization |

| Isocyanates | Urea derivatives | Synthesis of bioactive compounds |

Alkylation Reactions

The amine serves as a nucleophile in alkylation:

| Electrophile | Conditions | Product |

|---|---|---|

| Alkyl halides | Base (e.g., NaHCO<sub>3</sub>) | Secondary/tertiary amines |

| Epoxides | Polar aprotic solvent | Amino alcohols |

Condensation Reactions

The amine reacts with carbonyl compounds to form imines or Schiff bases:

| Carbonyl Source | Catalyst | Product |

|---|---|---|

| Aldehydes/Ketones | Acidic or neutral | Imines (dynamic covalent bonds) |

Steric and Electronic Effects on Reactivity

The compound’s branched structure imposes steric hindrance, influencing reaction pathways:

| Structural Feature | Impact on Reactivity |

|---|---|

| Methyl group at position 3 | Hinders nucleophilic attack at the adjacent carbon |

| Phenyl ring | Electron-withdrawing effects modulate amine basicity |

Example : Steric hindrance may slow acylation or alkylation at the secondary carbon but does not preclude reactivity at the primary amine site.

Comparative Stability Under Synthetic Conditions

Synthetic Recommendations

For optimal results:

-

Use TFA/DCM for Boc deprotection to avoid side reactions.

-

Employ mild alkylating agents (e.g., methyl iodide) to minimize steric competition.

-

Protect the free amine with temporary groups (e.g., Fmoc) during multi-step syntheses.

Scientific Research Applications

Synthetic Applications

-

Protecting Group in Organic Synthesis :

- The carbamate moiety serves as an effective protecting group for amines during synthetic procedures. This allows chemists to selectively modify other functional groups without affecting the amine functionality.

- Synthesis of Bioactive Compounds :

- Reactivity Studies :

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit notable biological activities:

-

Antibacterial Properties :

- Some derivatives have shown promising antibacterial effects, suggesting potential applications in developing new antimicrobial agents.

-

Anthelmintic Activity :

- The compound may also possess anthelmintic properties, indicating its utility in treating parasitic infections.

- Therapeutic Potential :

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents based on this compound. Researchers modified the carbamate structure to enhance antibacterial activity against resistant strains of bacteria. The results indicated a significant improvement in efficacy compared to traditional antibiotics.

Case Study 2: Reactivity with Electrophiles

Another research project explored the reactivity of this compound with various electrophiles. The findings revealed that specific modifications could lead to compounds with enhanced reactivity, paving the way for new synthetic methodologies in organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through binding to active sites or allosteric sites on target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include carbamates with variations in the amine substituents, cyclic frameworks, or functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Cyclic vs.

- Functional Group Diversity : The sulfonyl chloride derivative (CAS 1956335-01-5) introduces electrophilic reactivity, enabling cross-coupling or sulfonamide formation, unlike the parent compound’s amine focus.

- Chiral Centers : Analogues such as tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate highlight the importance of stereochemistry in drug design, a feature shared with the target compound’s chiral 2-yl center.

Physicochemical Properties

Biological Activity

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate, a compound with the CAS number 1334494-09-5, is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.39 g/mol. The structure features a tert-butyl group, an amino group, and a phenyl ring, which contribute to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as both a substrate and an inhibitor in enzymatic reactions, influencing the activity of various enzymes and proteins. The compound’s mechanism involves binding to active or allosteric sites on target molecules, leading to alterations in their function .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

Studies have explored the neuroprotective properties of related carbamates, particularly in models of neurodegenerative diseases. For example, certain carbamate derivatives have demonstrated the ability to inhibit amyloid-beta aggregation and reduce oxidative stress in astrocytes, which may be relevant for Alzheimer's disease treatment .

Study 1: In Vitro Neuroprotection

A study investigated the protective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results indicated that the compound reduced cell death by approximately 20% compared to controls. This suggests a potential neuroprotective role through modulation of inflammatory cytokines such as TNF-alpha .

Study 2: Antibacterial Activity

Another study assessed the antibacterial properties of various tert-butyl carbamates against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the carbamate structure enhanced antibacterial activity, indicating that this compound could serve as a lead compound for further development .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Neuroprotective Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| Related Carbamate A | High | Low |

| Related Carbamate B | Moderate | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using reagents like EDCI/HOBt for amide bond formation . Asymmetric Mannich reactions are also effective for introducing stereochemical control, as demonstrated in similar carbamate syntheses . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity is validated by HPLC (>95%) and corroborated by H/C NMR, ensuring the absence of unreacted intermediates .

Q. What spectroscopic techniques are critical for characterizing this carbamate derivative?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 7.2–7.5 ppm). C NMR confirms carbonyl (C=O, ~155 ppm) and quaternary carbons.

- IR Spectroscopy : Stretching frequencies for N-H (~3350 cm) and C=O (~1700 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 307.2) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, as carbamates may release irritants during synthesis .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate organic waste for incineration .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation during structure refinement?

- Methodological Answer : X-ray diffraction studies, refined using SHELXL , provide precise bond lengths and angles. For example, discrepancies in dihedral angles between the phenyl and carbamate groups can arise from torsional flexibility. Mercury software visualizes electron density maps to validate hydrogen bonding (e.g., N-H···O=C interactions) and assess packing motifs. If data conflicts, iterative refinement with higher-resolution datasets (≤0.8 Å) and TWINABS for twinned crystals improves accuracy .

Q. What strategies predict hydrogen bonding patterns and their impact on solid-state stability?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like rings or chains . For tert-butyl carbamates, intermolecular N-H···O bonds often form dimers, stabilizing the lattice. Computational tools (Mercury ) calculate hydrogen bond geometries (distance: 2.8–3.2 Å, angle: 150–170°), while thermal gravimetric analysis (TGA) correlates stability with packing efficiency .

Q. How can enantiomeric excess (ee) be quantified in asymmetric syntheses of chiral carbamates?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol eluents to separate enantiomers. Retention time differences ≥1.5 min indicate high ee (>90%) .

- X-ray Crystallography : Flack parameter analysis (e.g., values near 0 confirm absolute configuration) .

- Circular Dichroism (CD) : Compare experimental spectra with DFT-predicted curves to validate stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.